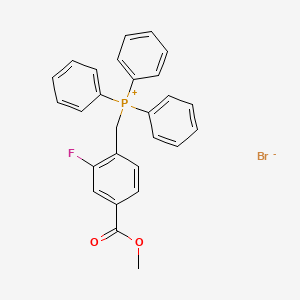
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H23BrFO2P. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of 2-fluoro-4-(methoxycarbonyl)benzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions may produce oxidized derivatives .
Applications De Recherche Scientifique
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide include:
- (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide
- (4-Carbomethoxybenzyl)triphenylphosphonium chloride
Uniqueness
What sets (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide apart from similar compounds is the presence of the fluoro group, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structural feature can enhance its utility in specific applications, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C27H23BrFO2P |
|---|---|
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
(2-fluoro-4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23FO2P.BrH/c1-30-27(29)21-17-18-22(26(28)19-21)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LOAPSNYOZISXAQ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


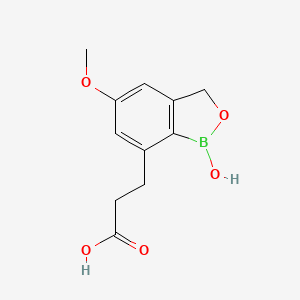


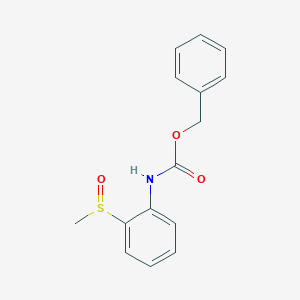

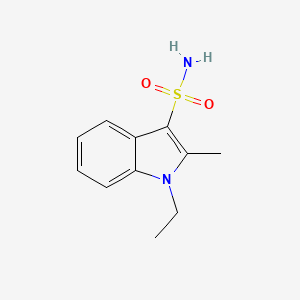
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
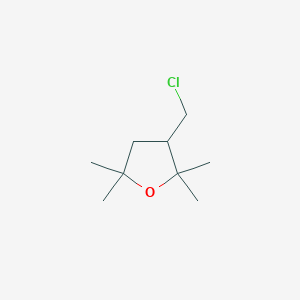
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)


